Cas no 1313712-45-6 (1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)

1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-Benzylpiperazin-1-yl)-3-hydroxy-2-phenylpropan-1-one
- 1313712-45-6
- AKOS015994911
- 1-(4-Benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one
- G11815
- CS-0444572
- DTXSID20724493
- DB-310984
- 1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one
-
- インチ: InChI=1S/C20H24N2O2/c23-16-19(18-9-5-2-6-10-18)20(24)22-13-11-21(12-14-22)15-17-7-3-1-4-8-17/h1-10,19,23H,11-16H2
- InChIKey: VTOFNIYONRVLCL-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C(CO)C3=CC=CC=C3
計算された属性
- 精确分子量: 324.183778013g/mol
- 同位素质量: 324.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 381
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- XLogP3: 2
1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B702895-10mg |
1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one |
1313712-45-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
TRC | B702895-100mg |
1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one |
1313712-45-6 | 100mg |
$ 115.00 | 2022-06-06 | ||
TRC | B702895-50mg |
1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one |
1313712-45-6 | 50mg |
$ 70.00 | 2022-06-06 | ||
A2B Chem LLC | AE61328-1g |
1-(4-Benzylpiperazin-1-yl)-3-hydroxy-2-phenylpropan-1-one |
1313712-45-6 | 92% | 1g |
$231.00 | 2024-04-20 | |
1PlusChem | 1P009WKW-1g |
1-(4-Benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one |
1313712-45-6 | 92% | 1g |
$289.00 | 2023-12-22 |
1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-oneに関する追加情報
Research Brief on 1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one (CAS: 1313712-45-6): Recent Advances and Applications
1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one (CAS: 1313712-45-6) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief consolidates the latest findings on this compound, highlighting its relevance in contemporary biomedical research.
The compound's structure features a benzyl-piperazine moiety linked to a hydroxy-phenyl-propanone scaffold, which contributes to its unique biological activity. Recent investigations have focused on its role as a modulator of neurotransmitter systems, particularly in the context of neurological disorders. For instance, studies have demonstrated its affinity for dopamine and serotonin receptors, suggesting potential applications in treating psychiatric conditions such as depression and schizophrenia. Additionally, its pharmacokinetic properties, including bioavailability and metabolic stability, have been characterized to optimize its therapeutic potential.
In terms of synthetic chemistry, advancements have been made in the efficient production of 1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one. Novel catalytic methods and green chemistry approaches have been employed to enhance yield and purity, addressing previous challenges in scalability. These developments are critical for facilitating further preclinical and clinical studies. Furthermore, computational modeling has provided insights into the compound's binding interactions with target proteins, aiding in the design of derivatives with improved efficacy and reduced off-target effects.
Recent in vitro and in vivo studies have elucidated the compound's mechanism of action, revealing its ability to modulate intracellular signaling pathways. For example, it has been shown to inhibit specific kinases involved in inflammatory responses, positioning it as a potential anti-inflammatory agent. Animal models have corroborated these findings, demonstrating reduced inflammation and improved outcomes in disease models. These results underscore the compound's versatility and its potential for repurposing in multiple therapeutic areas.
Despite these promising developments, challenges remain in translating 1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one into clinical applications. Issues such as toxicity profiles, long-term safety, and formulation stability require further investigation. Collaborative efforts between academic researchers and pharmaceutical companies are essential to address these gaps and advance the compound through the drug development pipeline. Future research directions may include exploring its synergistic effects with existing therapies and expanding its application to other disease models.
In conclusion, 1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one (CAS: 1313712-45-6) represents a compelling area of research in chemical biology and medicinal chemistry. Its multifaceted pharmacological properties and recent synthetic advancements highlight its potential as a therapeutic agent. Continued research and development efforts will be crucial in unlocking its full clinical potential and addressing the remaining challenges in its path to commercialization.
1313712-45-6 (1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one) Related Products
- 946306-60-1(4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide)
- 2245-75-2(3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic Acid)
- 2302489-63-8(2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride)
- 1806407-35-1(Ethyl 3-(3-chloropropyl)-5-hydroxybenzoate)
- 872862-46-9(N-ethyl-N-(4-ethylphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide)
- 2411298-68-3(2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethoxy)pyridine)
- 1294504-67-8((2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol)
- 108032-13-9(Butanedioic acid,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl] ester)
- 2166908-11-6(5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)
- 59918-64-8(Methyl thiophene-2-carbimidothioate hydroiodide)




